3-(4-Ethylbenzyl)pyrrolidin-3-ol
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Overview
Description
3-(4-Ethylbenzyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-ethylbenzyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 4-Ethylbenzyl Group: The 4-ethylbenzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-(4-Ethylbenzyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethylbenzyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets . The 4-ethylbenzyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, known for its diverse biological activities.
Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.
Pyrrolidin-2,5-dione: Another derivative with notable biological properties.
Uniqueness: 3-(4-Ethylbenzyl)pyrrolidin-3-ol is unique due to the presence of the 4-ethylbenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-13(15)7-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3 |
InChI Key |
XQJODRLZSZMFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNC2)O |
Origin of Product |
United States |
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